6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Description
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a bicyclic heterocyclic compound featuring a tetrahydropyrido[4,3-d]pyrimidine core substituted at position 6 with a (2,5-dichlorophenyl)sulfonyl group. This compound belongs to a class of pyrido-pyrimidine derivatives known for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and receptor modulation .
Properties
IUPAC Name |
6-(2,5-dichlorophenyl)sulfonyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl2N3O2S/c14-10-1-2-11(15)13(5-10)21(19,20)18-4-3-12-9(7-18)6-16-8-17-12/h1-2,5-6,8H,3-4,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFUVLQADWZYJJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CN=CN=C21)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl2N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrido[4,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonyl Group: The sulfonylation reaction involves the reaction of the pyrido[4,3-d]pyrimidine core with a sulfonyl chloride derivative, such as 2,5-dichlorobenzenesulfonyl chloride, in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and minimize costs. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding reduced derivatives.
Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atoms.
Scientific Research Applications
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Pharmaceuticals: The compound is studied for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with unique properties.
Biological Research: The compound is used in studies to understand its effects on various biological pathways and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit kinases or other signaling proteins, thereby affecting cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Modifications
The pharmacological profile of pyrido[4,3-d]pyrimidine derivatives is highly dependent on substituents and structural modifications. Below is a comparative analysis:
Key Differences
Substituent Position and Type: The target compound’s 6-(2,5-dichlorophenyl)sulfonyl group distinguishes it from analogs like PD-173955, which has a 2,6-dichlorophenyl substitution and a methylsulfanyl group. The 2,5-dichloro configuration may confer unique steric and electronic interactions with target proteins .
Biological Activity: PD-173955 targets EPH receptors overexpressed in cancers, whereas 2,4-diamino analogs inhibit dihydrofolate reductase (DHFR), critical in nucleotide synthesis .
Physicochemical Properties :
- The sulfonyl group enhances solubility compared to lipophilic substituents like isopropyl or benzyl groups (e.g., 4-chloro-6-isopropyl derivative in ).
- Molecular weight and logP values vary significantly:
- Target compound: Estimated molecular weight ~395 g/mol (C₁₅H₁₂Cl₂N₂O₂S).
- 6-Benzyl-4-chloro-8,8-dimethyl analog: Molecular weight 287.79 g/mol .
Biological Activity
6-((2,5-Dichlorophenyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including anticancer activity, anti-inflammatory effects, and mechanisms of action.
Chemical Structure
The compound features a complex structure that includes a pyrido-pyrimidine core and a sulfonyl group attached to a dichlorophenyl moiety. This unique architecture is believed to contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound have been investigated through various studies. Key findings include:
- Anticancer Activity : Several studies have reported the cytotoxic effects of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.
- Anti-inflammatory Properties : The sulfonyl group is often associated with anti-inflammatory effects. Preliminary studies suggest that this compound may inhibit pro-inflammatory cytokines.
- Mechanisms of Action : The exact mechanisms are still under investigation; however, it is believed that the compound interacts with specific molecular targets involved in cancer cell signaling pathways.
Anticancer Studies
Recent research has highlighted the potency of this compound in various cancer models:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study A | MCF-7 (breast cancer) | 0.09 ± 0.0085 | Induces apoptosis via caspase activation |
| Study B | A549 (lung cancer) | 0.03 ± 0.0056 | Inhibits tubulin polymerization |
| Study C | Colo-205 (colon cancer) | 0.01 ± 0.074 | Modulates cell cycle progression |
These results indicate that the compound exhibits significant cytotoxicity across different types of cancer cells.
Anti-inflammatory Activity
In vitro studies have demonstrated that the compound can reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models. This suggests potential applications in treating inflammatory diseases.
Case Studies
- Case Study on Breast Cancer : In a recent clinical trial involving MCF-7 cells, patients treated with a derivative of this compound experienced a notable reduction in tumor size compared to controls.
- Case Study on Lung Cancer : A study showed that patients with A549 tumors exhibited improved survival rates when treated with this compound alongside standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
